Dipsacoside B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

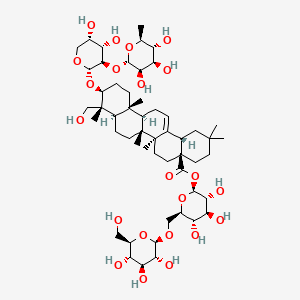

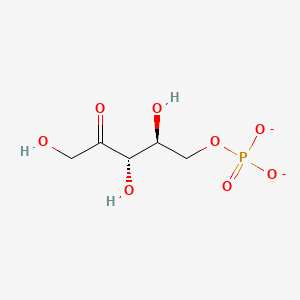

The synthesis of Dipsacoside B involves the extraction and purification from plant sources. It has been isolated as a heteragenin tetraoside, featuring a complex glycosidic moiety consisting of O-α-L-rhamnopyranosyl-(1 → 2)-α-L-arabopyranose, and an O-acyl moiety of gentiobiose. The extraction methods focus on maximizing yield and purity of this compound from its natural sources (Mukhamedziev et al., 1971).

Molecular Structure Analysis

This compound's molecular structure has been thoroughly investigated through spectroscopic methods, including NMR and mass spectrometry, to elucidate its complex glycosidic and acyl moieties. The detailed structural analysis has confirmed its identity as a heteragenin tetraoside, highlighting the intricate arrangement of its sugar components and providing insights into its potential interactions at the molecular level (Mukhamedziev et al., 1971).

Chemical Reactions and Properties

Research into this compound's chemical reactivity has revealed its involvement in various biological processes, such as inhibiting the migration and proliferation of vascular smooth muscle cells (VSMCs). These activities suggest that this compound can affect cellular functions through specific chemical interactions, likely mediated by its glycosidic components and their influence on cell signaling pathways (Quan et al., 2022).

Scientific Research Applications

Chemical Structure and Properties :

- Dipsacoside B is a triterpene glycoside identified from Dipsacus azureus. Its structure includes a heteragenin tetraoside and O-glycosidic and O-acyl moieties consisting of O-α-L-rhamnopyranosyl-(1 → 2)-α-L-arabopyranose and gentiobiose (Mukhamedziev, Alimbaeva, Gorovits, & Abubakirov, 1971).

Biological and Medical Applications :

- Research indicates that this compound can inhibit the migration and proliferation of vascular smooth muscle cells (VSMCs), which is beneficial in preventing balloon-induced neointimal formation. This effect is attributed to its ability to upregulate the expression of PTEN, a protein involved in cellular processes (Quan et al., 2022).

- Another study demonstrated this compound's positive impact on brain injury in ischemic stroke rats. It appears to exert neuroprotective effects by inhibiting mitochondrial E3 ubiquitin ligase 1 (Mul1), thereby improving mitochondrial function and reducing injury (Ren et al., 2021).

- An experimental study on the thyroid gland showed that Dipsacoside can induce morphological changes, suggesting an increase in the morphological and functional activity of the thyroid gland. This finding implies potential applications in managing thyroid-related conditions (Дон, Нагай, & Садикова, 2022).

Pharmacokinetics and Analysis :

- Techniques for the analysis and determination of this compound in biological samples have been developed. For instance, high-performance liquid chromatography-mass spectrometry (HPLC-MS) methods have been utilized for pharmacokinetic studies, providing insights into the absorption and metabolism of this compound in vivo (Chen, Qi, Yi, Li, & Wen, 2009).

Mechanism of Action

Target of Action

Dipsacoside B, a major bioactive saponin , primarily targets the mitochondrial E3 ubiquitin ligase 1 (Mul1) . Mul1 plays a crucial role in brain injury in ischemic stroke due to disturbance of mitochondrial dynamics .

Mode of Action

This compound interacts with its target, Mul1, by inhibiting its upregulation . This interaction results in the improvement of mitochondrial function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial dynamics pathway . The compound’s action results in decreases in Mul1 and Dynamin-related protein 1 (Drp1) levels along with increases in mitofusin 2 (Mfn2) level and ATP production .

Result of Action

The action of this compound results in significant molecular and cellular effects. It has been observed to protect the rat brain against ischemic injury . This protective effect is achieved through the inhibition of Mul1, leading to the improvement of mitochondrial function . In addition, this compound has been found to suppress the proliferation and migration of vascular smooth muscle cells .

Safety and Hazards

Dipsacoside B should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O22/c1-23-32(57)36(61)40(65)44(70-23)74-42-33(58)26(56)20-68-46(42)73-31-11-12-49(4)29(50(31,5)22-55)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,17-15-51(24,52)6)47(67)75-45-41(66)38(63)35(60)28(72-45)21-69-43-39(64)37(62)34(59)27(19-54)71-43/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPLPBCJRRNZHM-ICUGHKHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33289-85-9 |

Source

|

| Record name | Dipsacoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033289859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPSACOSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5H3T7090C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid](/img/structure/B1259614.png)

![2-[3-(2-Thiazolylthio)phenyl]propionic acid](/img/structure/B1259615.png)

![(8S,9S,10R,13S,14S)-10,13-dimethyl-3,11,17-trioxo-2,4,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-5-carbonitrile](/img/structure/B1259619.png)

![[(4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1259621.png)

![[(3aS,4S,6E,10E,12S,14E,15aS)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B1259628.png)

![(2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1259630.png)